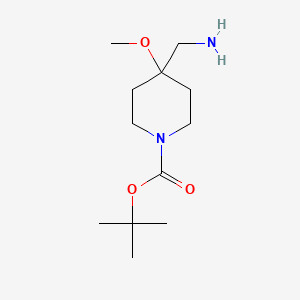
1-(Oxan-3-yl)ethan-1-one
Descripción general
Descripción
1-(Oxan-3-yl)ethan-1-one, also known by its IUPAC name 1-tetrahydro-2H-pyran-3-ylethanone, is an organic compound with the molecular formula C7H12O2. This compound features a six-membered ring structure with an oxygen atom, making it a member of the oxane family. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Oxan-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-tetrahydropyranone with ethylmagnesium bromide, followed by acidification to yield the desired product. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 3-hydroxy-2-tetrahydropyranone. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxo-2-tetrahydropyranone using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with sodium borohydride yields 1-(Oxan-3-yl)ethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 3-oxo-2-tetrahydropyranone.
Reduction: 1-(Oxan-3-yl)ethanol.
Substitution: Depending on the nucleophile, various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
1-(Oxan-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which 1-(Oxan-3-yl)ethan-1-one exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways.
Comparación Con Compuestos Similares
1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one: Similar structure but with the substituent at a different position.
1-(Oxan-2-yl)ethan-1-one: Another isomer with the substituent on the second carbon of the oxane ring.
Uniqueness: 1-(Oxan-3-yl)ethan-1-one is unique due to its specific ring structure and the position of the ethanone group, which imparts distinct chemical properties and reactivity compared to its isomers.
Propiedades
IUPAC Name |
1-(oxan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUIDNXVSDOHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-45-0 | |
| Record name | 1-(oxan-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)



![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)

![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)

![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)

![Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B1422645.png)

